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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine
CAS No.: 17790-50-0
Cat. No.: B154538

Get Quote

Technical Monograph: 2-(3-
Chlorophenyl)propan-2-amine in Drug Design
Executive Summary

2-(3-Chlorophenyl)propan-2-amine is a specialized tertiary alkyl amine intermediate
distinguished by its gem-dimethyl benzylamine scaffold. Unlike its linear phenethylamine
counterparts (e.g., amphetamine analogs), this molecule possesses a quaternary carbon at the
benzylic position.

In medicinal chemistry, this structural motif is highly valued for two strategic reasons:

e Metabolic Blockade: The gem-dimethyl group eliminates benzylic protons, rendering the
position resistant to Cytochrome P450-mediated oxidative deamination or hydroxylation.

» Conformational Restriction: The steric bulk of the methyl groups enforces specific torsional
angles (Thorpe-Ingold effect), often locking the pharmacophore into a bioactive
conformation.
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While historically associated with agrochemical synthesis (e.g., dihydropyrrolone herbicides),
its role in pharmaceutical research has expanded as a robust building block for GPCR
modulators (specifically serotonin and histamine receptors) and as a metabolically stable
bioisostere in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Logic[1][2][3]

Coare Specifications

Property Specification

IUPAC Name 2-(3-Chlorophenyl)propan-2-amine

3-Chloro-a,a-dimethylbenzylamine; 1-(3-
Common Synonyms )
Chlorophenyl)-1-methylethylamine

CAS Registry Number 17790-50-0

Molecular Formula CoH12CIN

Molecular Weight 169.65 g/mol

pKa (Predicted) ~9.8 (Basic amine)

LogP ~2.4 (Lipophilic, CNS penetrant)

Structural Significance (The "Gem-Dimethyl" Effect)

The defining feature of this intermediate is the quaternary benzylic carbon.

¢ Vs. Phentermine: Phentermine (2-methyl-1-phenylpropan-2-amine) has the gem-dimethyl
group on the beta carbon.

¢ Vs. 3-Chloroamphetamine: Has a single methyl on the beta carbon.

e 2-(3-Chlorophenyl)propan-2-amine: Has the gem-dimethyl group on the alpha (benzylic)
carbon.

Impact on Drug Design: This structure acts as a metabolic shield. In standard benzylamines,
the benzylic protons are the primary site of metabolic attack (oxidation to the imine/ketone). By
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substituting these protons with methyl groups, the half-life of the resulting pharmacophore is
significantly extended.

Synthetic Methodologies

The synthesis of 2-(3-Chlorophenyl)propan-2-amine typically avoids direct alkylation of
ammonia due to poly-alkylation issues. The industry-standard approach utilizes the Ritter
Reaction, which is scalable and highly selective for tertiary carbinols.

Primary Workflow: The Ritter Reaction

This protocol converts the tertiary alcohol precursor directly to the amine via a carbocation
intermediate.

Precursor: 2-(3-Chlorophenyl)propan-2-ol (obtained via Grignard reaction of 3-
chloroacetophenone + MeMgB).

Step-by-Step Protocol:

e Carbocation Generation:

[¢]

Reagents: 2-(3-Chlorophenyl)propan-2-ol (1.0 eq), Sulfuric Acid (H2S0a4, 98%, 2.5 eq).

[¢]

Solvent: Glacial Acetic Acid or Dichloromethane (DCM).

[e]

Condition: Cool precursor solution to 0°C. Add H2SOa4 dropwise to maintain temperature
<10°C.

[e]

Mechanism: Protonation of the hydroxyl group followed by water loss generates the stable
tertiary benzylic carbocation.

¢ Nitrile Addition:

o

Reagent: Acetonitrile (excess, acts as solvent/reactant) or Sodium Cyanide (hazardous
alternative).

o

Process: The carbocation is trapped by the nitrile nitrogen to form a nitrilium ion.

Reaction: Stir at 25—40°C for 3—6 hours.

[¢]
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e Hydrolysis (The Critical Step):
o Reagent: Water / NaOH.[1]

o Process: The intermediate amide (N-[2-(3-chlorophenyl)propan-2-ylJacetamide) is isolated
or hydrolyzed directly.

o Deprotection: Reflux with 20% NaOH or HCI/EtOH to cleave the acetyl group.

o Note: The gem-dimethyl steric hindrance makes this hydrolysis slower than usual; typically
requires reflux for 12—-24h.

e [solation:
o Basify to pH >12.
o Extract with MTBE or Toluene.

o Distill under reduced pressure (bp ~110°C at 10 mmHg) to obtain the free amine.

Visualization: Synthetic Pathway

Grignard Addition -(3-¢ r N nter: i Alkaline Hydrolysis 2-(3-Chlorophenyl)

(MeMgBr) ropan-2-ol cetamide (NaOH / Reflux) propan-2-amine

Click to download full resolution via product page

Caption: Figure 1. Industrial synthesis via Grignard addition followed by Ritter amination.

Pharmaceutical Applications & Causality
Fragment-Based Drug Discovery (FBDD)

In FBDD, this amine serves as a "privileged fragment" for exploring the hydrophobic pockets of
GPCRs.

o Target Class: Serotonin (5-HT) and Histamine receptors.
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e Mechanism: The 3-chloro substituent provides a halogen bond acceptor capability and
lipophilicity, while the gem-dimethyl amine mimics the bulky tert-butyl group often found in
beta-blockers, but with an amine handle for further functionalization.

Bioisosteric Replacement
Researchers utilize this intermediate to replace unstable benzylic amine moieties in lead

compounds.

e Problem: A lead compound with a -CH(Ph)-NH- linkage shows high clearance (rapid
metabolism).

e Solution: Incorporate the 2-(3-Chlorophenyl)propan-2-amine scaffold.

o Result: The quaternary carbon prevents oxidation, significantly increasing oral bioavailability
(AUC) and half-life (t1/2).

Relationship to Known Pharmacophores

While distinct from Lorcaserin (which uses a 1-methyl-benzazepine scaffold) and Phentermine
(alpha-methyl phenethylamine), this intermediate is crucial for synthesizing hybrid analogs that
combine the metabolic stability of phentermine with the receptor selectivity profile of
chlorophenyl-piperazines.

Comparative Data: Metabolic Stability

. Metabolic Risk Estimated t1/2
Scaffold Type Benzylic Structure
(CYP450) Impact
] High (Oxidation to
Benzylamine Ph-CHz2-NH-R . Low
Imine)
Alpha-Methyl Ph-CH(Me)-NH-R Moderate Medium

| Cumylamine (Target) | Ph-C(Me)2-NH-R | Negligible (Blocked) | High |

Quality Control & Handling
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Impurity Profiling

When sourcing or synthesizing CAS 17790-50-0, the following impurities must be monitored
using GC-MS or HPLC:

o 3-Chlorostyrene derivatives: Resulting from elimination of the tertiary alcohol precursor.
e N-Acetyl intermediate: Incomplete hydrolysis during the Ritter sequence.

e Regioisomers: 2-chloro or 4-chloro isomers (originating from impure 3-chloroacetophenone
starting material).

Safety Protocol (Self-Validating)

e Hazard: The free amine is caustic and a severe eye irritant (GHSO05).

o Storage: Hygroscopic. Store under nitrogen atmosphere to prevent carbonate formation
(reaction with atmospheric CO2).

e Handling: Use only in a fume hood. In case of skin contact, wash with PEG-400/water
mixture (amines are lipophilic; water alone is less effective).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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